Fusafungine

概要

説明

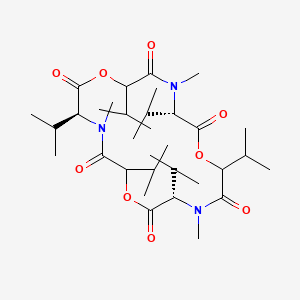

フサフンギンは、子嚢菌類のFusarium lateritiumから得られる抗生物質化合物です。 D-α-ヒドロキシ吉草酸とL-N-メチルアミノ酸残基が交互に結合したエンニアチン環状ヘキサデプシペプチドの混合物です 。 フサフンギンは、その抗菌作用と抗炎症作用により、主に鼻と喉の感染症の治療に使用されてきました .

準備方法

フサフンギンは、Fusarium lateritiumの発酵によって製造されます。 発酵液は適切な溶媒で抽出し、抽出物は様々なクロマトグラフィー法で精製されます 。 さらに、炭化水素溶液をメタノール-水混合物で向流抽出することにより、精製を行うことができ、その後、水を加えることにより結晶化されます .

化学反応解析

フサフンギンは、次のような様々な化学反応を起こします。

酸化: フサフンギンは酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応により、フサフンギンの還元型が生成されます。

これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤などがあります 。 これらの反応で生成される主要な生成物は、通常、生物活性が変化した修飾されたエンニアチン誘導体です .

化学反応の分析

Fusafungine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of this compound.

Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically modified enniatin derivatives with altered biological activities .

科学的研究の応用

Medical Applications

Fusafungine has been primarily utilized in the treatment of upper respiratory tract infections (URTIs). Clinical studies have demonstrated its efficacy in reducing symptoms associated with these infections, which are often complicated by bacterial superinfections. A significant study involving 166 patients indicated that treatment with this compound resulted in a substantial reduction of URTI symptoms, with 92.1% of physicians rating the treatment as excellent or good .

Key Findings:

- Efficacy: Significant symptom reduction was noted (p < 0.001).

- Acceptability: 77.7% of patients required no further treatment after seven days.

- Tolerability: Extremely well tolerated, with poor acceptability reported by only one patient.

Antimicrobial Properties

This compound exhibits bacteriostatic activity against various microorganisms responsible for respiratory infections. Its mechanism includes anti-inflammatory effects, which are believed to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This dual action enhances its therapeutic profile in managing infections where inflammation plays a critical role.

Clinical Studies:

- A randomized double-blind study showed that this compound significantly alleviated symptoms of rhinitis and pharyngitis compared to placebo .

- In a multicenter study, improvements in symptoms like dysphagia and nasal obstruction were documented, with substantial regression noted in many cases .

Potential Agricultural Uses

Research has also explored this compound's antifungal properties for agricultural applications. Its effectiveness as a biopesticide has been investigated due to its ability to combat fungal pathogens that affect crops. This aspect is particularly relevant given the rising concerns over chemical pesticides' environmental impact and the need for sustainable agricultural practices.

Research on Resistance Mechanisms

As antibiotic resistance becomes increasingly problematic, this compound's unique mechanisms present an opportunity for developing new therapeutic strategies. Studies have focused on its action against resistant strains of bacteria and fungi, highlighting its potential role in combating resistant infections .

Table 1: Summary of Clinical Studies on this compound

| Study Reference | Study Design | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|---|

| Abruzzi, 1968 | Double-blind placebo-controlled | 200 | 7 days | Significant symptom reduction in URTIs |

| Feutren, 1980 | Open multicenter study | 2002 | Varied | High rates of symptom improvement across multiple categories |

| Samolinski, 1997 | Open multicenter study | Not specified | Varied | Documented improvements in dysphagia and nasal obstruction |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Bacteriostatic Activity | Inhibits bacterial growth through interference with protein synthesis |

| Anti-inflammatory Effects | Reduces inflammation by inhibiting pro-inflammatory cytokines |

| Antifungal Properties | Effective against various fungal pathogens; potential biopesticide use |

Case Study 1: Efficacy in Upper Respiratory Tract Infections

A multi-center study assessed the effectiveness of this compound in adults with URTIs. Patients reported significant symptom relief after treatment, with most not requiring further medical intervention post-treatment.

Case Study 2: Antimicrobial Resistance

Research into this compound's efficacy against antibiotic-resistant strains has shown promising results, suggesting its potential role in future therapeutic regimens aimed at resistant infections.

作用機序

フサフンギンは、複数の機序を介してその効果を発揮します。

抗菌活性: フサフンギンは、呼吸器感染症の原因となる幅広い微生物に対して、静菌作用を示します.

抗炎症活性: フサフンギンは、腫瘍壊死因子-α、インターロイキン-1、インターロイキン-6などの炎症性サイトカインの産生を阻害します。

類似化合物の比較

フサフンギンは、その抗菌作用と抗炎症作用の両方を備えているため、環状デプシペプチドの中でユニークな存在です。類似の化合物には、以下のようなものがあります。

エンニアチン: これらは、フサフンギンと類似の構造を持つ環状ヘキサデプシペプチドですが、フサフンギンの抗炎症作用はありません.

プレウロムチリン: これらは、真菌由来の抗生物質であり、主に細菌のリボソームを標的とする、異なる作用機序を持っています.

フサフンギンは、抗菌作用と抗炎症作用を組み合わせているため、細菌の耐性を誘発することなく、呼吸器感染症の治療に特に効果的です .

類似化合物との比較

Fusafungine is unique among cyclic depsipeptides due to its dual antimicrobial and anti-inflammatory properties. Similar compounds include:

Pleuromutilins: These are fungal-derived antibiotics with a different mechanism of action, primarily targeting bacterial ribosomes.

This compound’s combination of antimicrobial and anti-inflammatory activities makes it particularly effective in treating respiratory infections without inducing bacterial resistance .

生物活性

Fusafungine is a bacteriostatic agent with notable anti-inflammatory properties, primarily used in the treatment of upper respiratory tract infections. Its biological activity has been extensively studied, revealing its efficacy against various bacterial strains and its impact on inflammatory responses.

This compound operates through multiple mechanisms:

- Bacteriostatic Effect : It inhibits the growth of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Branhamella catarrhalis .

- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit IL-1 by 80% and TNF-alpha by 68% in macrophages, suggesting a strong anti-inflammatory potential .

- Impact on Immune Response : this compound enhances the activity of natural killer (NK) cells and promotes IL-2 production, which may contribute to its therapeutic effects in infections .

Case Studies and Clinical Trials

- Acute Rhinopharyngitis : A pooled analysis of clinical trials demonstrated that this compound led to a 61.5% improvement in nasal symptoms over four days compared to 46.8% with placebo . In a multicenter trial involving 1300 patients, this compound was reported to have very good efficacy in treating both viral and bacterial infections without significant differences in outcomes between the two types .

- Rhinosinusitis : In an animal model study involving rabbits with induced bacterial rhinosinusitis, this compound treatment resulted in significant recovery from inflammation and reduced bacterial load within the nasal cavities . Histopathological assessments confirmed decreased inflammation after treatment.

- Comparison with Other Treatments : In studies comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, no significant differences in effectiveness were observed, indicating that this compound could be a viable monotherapy option for respiratory infections .

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with certain risks:

- Adverse Reactions : There have been reports of hypersensitivity reactions, including anaphylaxis, leading to fatalities in some cases . The European Medicines Agency (EMA) noted six fatal cases post-marketing, primarily related to allergic reactions .

- Tolerance : In clinical studies, tolerance was rated as very good in 56% of cases and good in 40%, with only 4% reporting poor tolerance .

Summary of Findings

| Study Type | Efficacy (%) | Side Effects (%) | Notes |

|---|---|---|---|

| Acute Rhinopharyngitis | 61.5 | 4 | Significant improvement over placebo |

| Rhinosinusitis (Animal Study) | N/A | N/A | Decreased inflammation and bacterial load |

| Multicenter Trial (1300 patients) | N/A | 12 | No difference between viral/bacterial efficacy |

特性

IUPAC Name |

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-OGLSAIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912008 | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-87-9, 11113-62-5 | |

| Record name | Fusafungine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusafungine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusafungine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。